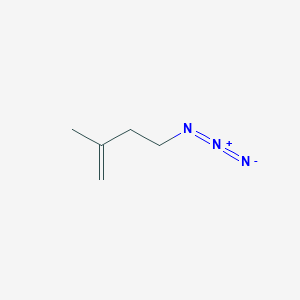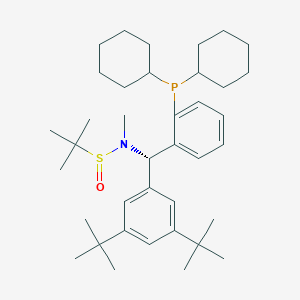
(R)-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of multiple functional groups, including tert-butyl groups, dicyclohexylphosphane, and sulfinamide, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tert-butylphenyl intermediate: This step involves the reaction of a suitable phenyl compound with tert-butyl groups under specific conditions to introduce the tert-butyl substituents.
Introduction of the dicyclohexylphosphane group: This step involves the reaction of the intermediate with a dicyclohexylphosphane reagent to introduce the phosphane group.
Formation of the sulfinamide group: This step involves the reaction of the intermediate with a sulfinamide reagent to introduce the sulfinamide group.
The reaction conditions for each step may vary, including the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using suitable reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: The compound is used as a ligand in various catalytic reactions, facilitating the formation of chiral products with high enantioselectivity.
Biology: The compound is studied for its potential biological activity, including its interaction with specific enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide include:
- ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfonamide
- ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfone
Uniqueness
The uniqueness of ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C38H60NOPS |
|---|---|
Peso molecular |
609.9 g/mol |
Nombre IUPAC |
N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H60NOPS/c1-36(2,3)29-25-28(26-30(27-29)37(4,5)6)35(39(10)42(40)38(7,8)9)33-23-17-18-24-34(33)41(31-19-13-11-14-20-31)32-21-15-12-16-22-32/h17-18,23-27,31-32,35H,11-16,19-22H2,1-10H3/t35-,42?/m0/s1 |
Clave InChI |
NFJNOOPDUJWLEL-DYHPFTOGSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/structure/B13647609.png)
![2-Chloro-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B13647612.png)
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647615.png)
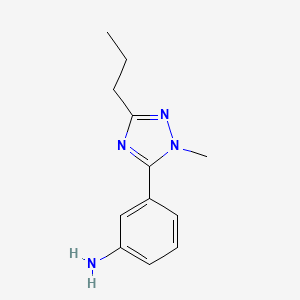
![Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl-](/img/structure/B13647619.png)
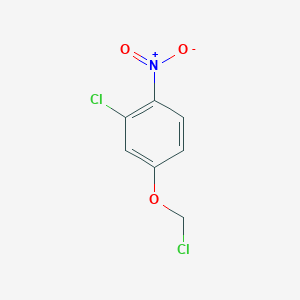
![Ethyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13647622.png)
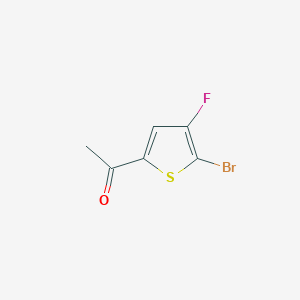
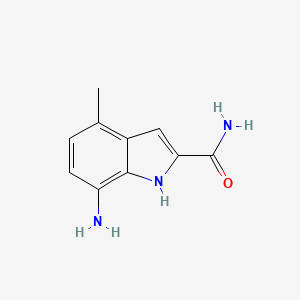

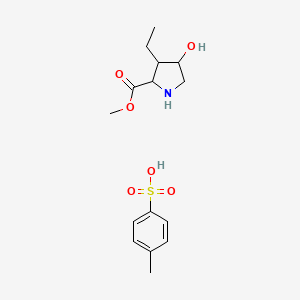
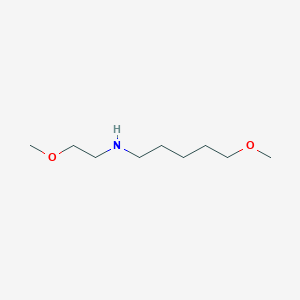
![N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13647654.png)
